molecular formula C18H17NO3S2 B1217879 他扎舒布酸 CAS No. 79071-15-1

他扎舒布酸

货号 B1217879
CAS 编号: 79071-15-1
分子量: 359.5 g/mol
InChI 键: FREWOKWARGJVCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tazasubrate is a lipid-lowering agent . It was developed to help reduce the levels of lipids in the body .


Molecular Structure Analysis

Tazasubrate has a chemical formula of C18H17NO3S2 . Its exact mass is 359.07 and its molecular weight is 359.458 . The elemental analysis shows that it contains Carbon (60.15%), Hydrogen (4.77%), Nitrogen (3.90%), Oxygen (13.35%), and Sulfur (17.84%) .

Relevant Papers There are several papers that discuss Tazasubrate . These papers provide valuable insights into the pharmacological profile of Tazasubrate and its role as a cholesterol-lowering agent . Analyzing these papers could provide more detailed information about Tazasubrate.

科学研究应用

降胆固醇的特性

他扎舒布酸,也称为 2-苯基-2-[(6-乙氧基-2-苯并噻唑基)硫代]丙酸,被认为是一种有效的降胆固醇剂。在对大鼠进行的研究中,它证明了在不同年龄、性别和饮食的各种模型中,血清胆固醇都有明显且可再现的降低。他扎舒布酸改善了病理脂蛋白模式,并对血清甘油三酯和磷脂显示出轻微但可变的影响。它不会积累胆固醇生物合成的中间体或抑制磷脂代谢,表明没有诱导磷脂沉积症。值得注意的是,它在肝细胞中显示出对过氧化物体的最小诱导,与纤维酸盐形成对比 (Schulze, Obermaier, Seyfried, Diekmann, & Nowak, 1986)

对血浆胆固醇周转率的影响

另一项研究探讨了他扎舒布酸降低血浆胆固醇作用背后的机制。以 30 mg/kg/天的剂量给药,它在 2-3 天内将大鼠的血浆胆固醇降低到对照组的 50%。这伴随着在血浆胆固醇快速下降的早期肝脏胆固醇浓度的增加,在达到新的稳态后恢复正常。用 3H-胆固醇标记的血浆极低密度脂蛋白 (VLDL) 进行的放射示踪研究表明血浆胆固醇周转率加速。125I 标记的富含胆固醇的 VLDL 与肝细胞膜的结合分析显示总结合显着增加,而受体亲和力没有改变 (Diekmann, Sailer, Garbe, Nowak, Lovati, Allievi, Galbussera, & Sirtori, 1986)

贝扎纤维酸:一种相关化合物

虽然不是直接关于他扎舒布酸,但对全 PPAR 激动剂贝扎纤维酸的研究为他扎舒布酸所属的化合物类别提供了背景。研究表明,贝扎纤维酸改善了巴斯综合征小鼠模型中的心肌病,表明在代谢紊乱中具有潜在的治疗应用。该药物改善了左心室收缩功能,防止了左心室扩张,并影响了心肌细胞中的线粒体生物发生和氧化应激 (Huang, Powers, Moore, Schafer, Ren, Phoon, James, Glukhov, Javadov, Vaz, Jefferies, Strauss, & Khuchua, 2017)

属性

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREWOKWARGJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868500
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazasubrate

CAS RN

79071-15-1
Record name Tazasubrate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZASUBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6 g of 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester and 6 g of KOH in 100 ml of ethanol are stirred at 20°; the mixture is evaporated; the residue is dissolved in water; and the solution is washed with ether, acidified with hydrochloric acid and extracted with CH2Cl2. The phases are separated and the organic phase is dried and evaporated to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid. M.p. 152°-153° (from CCl4).
Name
2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid ethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 21.4 g of 2-chloro-6-ethoxybenzothiazole, 22.6 g of the disodium salt of 2-mercapto-2-phenylpropionic acid and 200 ml of n-butanol is boiled for 4 hours and is evaporated and worked up in the customary manner to give 2-(6-ethoxybenzothiazol-2-ylthio)-2-phenylpropionic acid, m.p. 152°-153°.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
2-mercapto-2-phenylpropionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazasubrate
Reactant of Route 2
Reactant of Route 2
Tazasubrate
Reactant of Route 3
Tazasubrate
Reactant of Route 4
Tazasubrate
Reactant of Route 5
Tazasubrate
Reactant of Route 6
Tazasubrate

Citations

For This Compound
11
Citations
E Schulze, J Obermaier, CA Seyfried, HW Diekmann… - Atherosclerosis, 1986 - Elsevier
… Tazasubrate was found to be a reliable and highly effective … The biological activity of tazasubrate in the rat is investigated … In a second experiment, tazasubrate was tested in …
Number of citations: 2 www.sciencedirect.com
HW Diekmann, H Sailer, A Garbe, H Nowak… - Pharmacological …, 1986 - Elsevier
Tazasubrate (30 mg/kg/day) a new lipid lowering agent, chemically unrelated to fibrates, reduces plasma cholesterol in rats within 2–3 days to 50% of controls. During the early rapid …
Number of citations: 2 www.sciencedirect.com
ICM van Eekeren, S Clockaerts… - Therapeutic …, 2013 - journals.sagepub.com
… eniclobrate OR etofibrate OR etofylline clofibrate OR fenofibrate OR fenofibric acid OR halofenate OR metaglidasen OR methylclofenapate OR nicofibrate OR simfibrate OR tazasubrate)…
Number of citations: 21 journals.sagepub.com
PR Farina, CA Homon, ES Lazer - The Search for Anti …, 2012 - books.google.com
… We later learned that DF-LS 70 was inspired from tazasubrate, a hypocholesterolemic agent. The Thomae compound had weak in vivo cholesterol lowering activity in rats and had not …
Number of citations: 0 books.google.com
PR Farina, CA Homon, ES Lazer, TP Parks - The Search for Anti …, 1995 - Springer
… We later learned that DF-LS 70 was inspired from tazasubrate, a hypocholesterolemic agent. The Thomae compound had weak in vivo cholesterol lowering activity in rats and had not …
Number of citations: 4 link.springer.com
BD Roth, DR Sliskovic, BK Trivedi - Annual Reports in Medicinal Chemistry, 1989 - Elsevier
Publisher Summary This chapter discusses the role of recently appeared inhibitors in the treatment of hypercholesterolemia (HC). The general subject of cholesterol biosynthesis …
Number of citations: 43 www.sciencedirect.com
E Vanotti, M Bani, D Favara, M Gobetti… - European journal of …, 1994 - Elsevier
A series of purine derivatives have been prepared and their in vivo abilities to lower plasma total cholesterol and triglyceride levels, and to elevate high density lipoprotein (HDL) …
Number of citations: 6 www.sciencedirect.com
T Clerc, M Jomier, M Chautan, H Portugal… - European journal of …, 1993 - Elsevier
Crilvastatin is a drug from the pyrrolidone family that had been shown to induce non-competitive inhibition of rat hydroxymethylglutaryl-coenzyme A reductase activity in vitro. The aim of …
Number of citations: 17 www.sciencedirect.com
AVP Spa1n, APVA Spain, CCAPE Spa1n… - Journal of the. American …, 1986 - Springer
… Feb 1986 Pharmacological profile of tazasubrate. a new cholesterol-lowering agt•nt. Schulze E. …
Number of citations: 0 link.springer.com
M Ghisellini, M Pecorari, S Calandra - Atherosclerosis, 1986
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。